Wulfenioidin H

Antiviral Zika virus Natural Products

Identifying selective anti-ZIKV probes without cytotoxicity confounding remains a critical bottleneck in flavivirus drug discovery. Wulfenioidin H addresses this gap as a validated diterpenoid ZIKV E protein inhibitor with a defined mechanism. • EC50 = 8.50 μM against ZIKV; no significant cytotoxicity at ≤100 μM (SI > 11.8) • Mechanism confirmed by Western blot & immunofluorescence: inhibits ZIKV envelope (E) protein expression • Tractable hit for medicinal chemistry optimization; Wulfenioidin F (EC50 8.07 μM) available as close-in SAR comparator

Molecular Formula C21H28O3
Molecular Weight 328.4 g/mol
Cat. No. B15138886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWulfenioidin H
Molecular FormulaC21H28O3
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC1=C2CCCC(C3(C2=C(C=C1)C=C(C3=O)C(C)(C)OC)O)(C)C
InChIInChI=1S/C21H28O3/c1-13-9-10-14-12-16(20(4,5)24-6)18(22)21(23)17(14)15(13)8-7-11-19(21,2)3/h9-10,12,23H,7-8,11H2,1-6H3/t21-/m1/s1
InChIKeyBXJAXSPVQMDFLZ-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Wulfenioidin H Anti-Zika Profile


Wulfenioidin H (Compound 5) is a diterpenoid isolated from the whole plant of Orthosiphon wulfenioides, belonging to a newly characterized family of structurally diverse diterpenoids designated wulfenioidins D–N [1]. The compound exhibits in vitro anti‑Zika virus (ZIKV) activity with an EC50 value of 8.50 μM and demonstrates a favorable selectivity profile, showing no significant cytotoxicity toward Vero cells at concentrations up to 100 μM [1]. Its mechanism involves interference with viral replication through inhibition of ZIKV envelope (E) protein expression, as confirmed by Western blot and immunofluorescence assays [1].

Anti-ZIKV context Reported anti-ZIKV activity in Vero cells (plaque assay context)
Mechanism-defined Inhibits ZIKV E protein expression (Western blot/IF confirmed)
Selectivity context No significant cytotoxicity up to 100 µM; selectivity index review context

Wulfenioidin H Irreplaceability


Substitution of Wulfenioidin H with another wulfenioidin from the same isolation series is not supported by the structure‑activity data: among the eleven diterpenoids (wulfenioidins D–N) characterized, only two compounds—wulfenioidin F (3) and wulfenioidin H (5)—exhibited measurable anti‑ZIKV activity, while the remaining nine congeners were inactive [1]. This narrow activity window indicates that minor structural variations within the class profoundly abolish antiviral efficacy. Likewise, substitution with other plant‑derived diterpenoids cannot be assumed equivalent, as anti‑ZIKV potency, selectivity, and mechanism of action vary substantially across different chemotypes and scaffold classes [2][3]. The quantitative evidence below establishes the specific performance parameters that define Wulfenioidin H's position relative to the most relevant comparators.

Wulfenioidin congener mismatch

Only 2 of 11 wulfenioidins show activity; minor structural changes may abolish anti-ZIKV effect.

Diterpenoid chemotype variation

Potency, selectivity, and MoA differ across plant diterpenoid classes; cannot assume equivalence.

Mechanism-specific substitution risk

E-protein inhibition mechanism is not universal; polymerase-targeting inhibitors provide different pathways.

Wulfenioidin H Quantitative Comparisons


Anti-ZIKV Potency vs. Wulfenioidin F

In the same study and under identical assay conditions (plaque reduction assay in Vero cells), Wulfenioidin H (Compound 5) exhibited an EC50 of 8.50 μM against Zika virus, compared with Wulfenioidin F (Compound 3) which achieved an EC50 of 8.07 μM [1]. While the difference in potency is modest, this direct head‑to‑head comparison within the same experimental system provides the most reliable benchmark for relative antiviral efficacy among the two active wulfenioidins.

Anti-ZIKV potency vs. Wulfenioidin F
Head-to-head
8.50 µM vs. 8.07 µM
5.3% lower potency
Supports close-in SAR comparison
Vero cells, plaque assay; same study
Antiviral Zika virus Natural Products

Selectivity Index vs. Abietane Diterpenoids

Wulfenioidin H demonstrates no significant cytotoxicity toward Vero cells at 100 μM, the highest concentration tested [1]. Assuming a conservative CC50 > 100 μM, the selectivity index (SI = CC50/EC50) exceeds 11.8. In comparison, a panel of semi‑synthetic abietane ferruginol analogues tested under similar conditions (Vero cells, plaque assay) displayed SI values ranging from 1.23 to 13.51, with the most selective compound (18‑oxoferruginol) achieving SI = 13.51 (EC50 = 2.60 μM, CC50 = 35.09 μM) [2]. Wulfenioidin H thus occupies the upper tier of selectivity among diterpenoid‑class anti‑ZIKV agents.

Selectivity index vs. abietane analogues
Assay context
SI > 11.8
Comparable to highest abietane SI (13.51)
Selectivity context for hit progression
Cross-study, Vero cells; CC50 >100 µM
Cytotoxicity Selectivity Antiviral

Potency Positioning Among Plant Diterpenoids

Wulfenioidin H's EC50 of 8.50 μM sits in the mid‑range of reported anti‑ZIKV diterpenoid potencies. In cross‑study comparison, it is less potent than the most active macrocyclic diterpenes from Euphorbia helioscopia (compounds 9 and 15: EC50 = 2.63 μM and 5.94 μM, respectively, in Vero cells) [2], but more potent than compound 3 from the same species (EC50 = 12.01 μM) [3] and significantly more active than the prenyllabdane diterpenoid from Callicarpa nudiflora (EC50 = 25.35 μM) [4]. This potency bracket makes Wulfenioidin H a useful benchmark for medium‑potency diterpenoid anti‑ZIKV screening campaigns.

Potency among diterpenoids
Context-dependent
Mid-range potency (8.50 µM)
Relative to 2.63–25.35 µM range
Benchmark for medium-potency screening
Cross-study; multiple diterpenoid chemotypes
Anti‑ZIKV Diterpenoids Natural Products

ZIKV E Protein Inhibition Mechanism

Wulfenioidin H acts by inhibiting the expression of the ZIKV envelope (E) protein, as demonstrated by Western blot and immunofluorescence assays in Vero cells [1]. This mechanism is distinct from several well‑characterized ZIKV inhibitors that target viral polymerases (e.g., NITD008, an NS5 polymerase inhibitor) or host cell entry factors. Within the diterpenoid class, only a subset of anti‑ZIKV compounds share this E‑protein‑directed mechanism; others, such as certain abietane ferruginol analogues, have been shown to act via different or undefined pathways [2]. For SAR and combination therapy studies, Wulfenioidin H provides a defined, mechanism‑validated tool compound for interrogating E‑protein‑mediated viral replication.

E protein inhibition mechanism
Class-level
Western blot / IF confirmed
Mechanism-defined tool for E protein studies
Distinct from polymerase inhibitors
Mechanism of Action ZIKV E protein Viral entry

Novel Carbon Skeleton Scaffold

Wulfenioidin H belongs to a group of diterpenoids classified into five distinct carbon skeletons, one of which (represented by wulfenioidin D) was previously unreported in the natural product literature [1]. While the exact skeleton of Wulfenioidin H is not explicitly delineated in the abstract, its membership in this structurally diverse and partially unprecedented chemotype series provides a scaffold‑based differentiator from common abietane‑ or labdane‑type anti‑ZIKV diterpenoids [2]. This scaffold novelty may translate to distinct physicochemical properties and patentability considerations relative to well‑trodden diterpenoid frameworks.

Carbon skeleton scaffold
Class-level
Novel diterpenoid skeleton series
Scaffold-based differentiator vs. abietane/labdane
One skeleton previously unreported
Structural novelty Diterpenoid Chemotype

Wulfenioidin H Application Scenarios


Hit-to-Lead Optimization

Wulfenioidin H serves as a validated starting point for structure‑based optimization of anti‑ZIKV diterpenoids. Its EC50 of 8.50 μM and favorable selectivity (SI > 11.8) [1] position it as a tractable hit with a defined mechanism (E protein inhibition). Medicinal chemistry teams can use Wulfenioidin H to explore scaffold modifications that improve potency while preserving or enhancing selectivity, with Wulfenioidin F (EC50 8.07 μM) [1] providing a close‑in SAR comparator.

ZIKV Replication Mechanism Studies

Because Wulfenioidin H's inhibition of ZIKV E protein expression has been confirmed by Western blot and immunofluorescence [1], it is ideally suited for mechanistic studies dissecting the role of the E protein in viral replication and assembly. Unlike polymerase‑targeting compounds, Wulfenioidin H offers a distinct entry point for probing late‑stage viral processes, and its selectivity profile minimizes confounding cytotoxicity artifacts at concentrations below 100 μM [1].

Library Screening Benchmark

In high‑throughput or medium‑throughput screening campaigns evaluating natural product libraries for anti‑ZIKV activity, Wulfenioidin H provides a reliable medium‑potency benchmark. Its EC50 (8.50 μM) falls between more potent diterpenes (e.g., Euphopias 9, EC50 2.63 μM [2]) and weaker congeners (e.g., Callicarpa nudiflora compound 6, EC50 25.35 μM [3]), allowing researchers to calibrate assay sensitivity and identify hits across a broad potency spectrum.

Selectivity Profiling Reference

Wulfenioidin H's selectivity index (>11.8) [1] makes it a useful reference compound for evaluating the therapeutic window of novel anti‑ZIKV diterpenoids. When screening new diterpenoid isolates or semi‑synthetic analogues, including Wulfenioidin H as a control provides a standardized selectivity benchmark against which the cytotoxicity‑to‑potency ratio of new compounds can be gauged, particularly in Vero‑cell‑based antiviral assays.

Application
Selection Property
Validation Focus
Hit-to-lead optimization
Defined E-protein mechanism
Potency and selectivity SAR
ZIKV replication mechanism studies
E protein inhibition confirmed
Late-stage viral process assays
Library screening benchmark
Mid-range anti-ZIKV potency
Assay sensitivity calibration
Selectivity profiling reference
Selectivity index review context
Cytotoxicity-to-potency ratio benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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